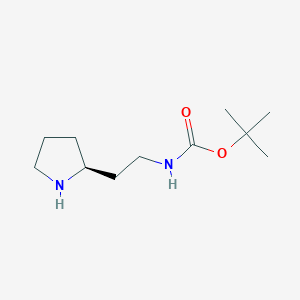

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

CAS No.: 719999-55-0

Cat. No.: VC2631121

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 719999-55-0 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl N-[2-[(2S)-pyrrolidin-2-yl]ethyl]carbamate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | UNANQGCDACTJPA-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@@H]1CCCN1 |

| SMILES | CC(C)(C)OC(=O)NCCC1CCCN1 |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC1CCCN1 |

Introduction

Chemical Identity and Classification

Nomenclature and Structural Identity

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate belongs to the class of organic compounds known as carbamates, which are esters or salts of carbamic acid. The IUPAC name of the compound is tert-butyl (S)-(2-(pyrrolidin-2-yl)ethyl)carbamate, indicating the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine derivative. The stereochemical designation (S) specifically denotes the absolute configuration at the chiral center within the pyrrolidine ring, which is critical for its potential biological properties and applications.

Structural Components and Features

The molecular structure of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate consists of three primary components:

-

A tert-butyl group (C(CH₃)₃) serving as a protective group

-

A carbamate functional group (-NHCOO-) that provides specific chemical reactivity

-

A pyrrolidine ring with an (S) stereochemical configuration at the 2-position

This particular arrangement of functional groups gives the compound its distinctive chemical properties and potential for biological interactions. The presence of the tert-butyl group is particularly noteworthy as it serves as a protective group for the carbamate functionality, which can be selectively removed under appropriate conditions to yield the free amine.

Physical and Chemical Properties

Physical Characteristics

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is typically observed as a solid at room temperature, with physical properties that are characteristic of carbamate compounds. The compound demonstrates moderate solubility in common organic solvents, particularly ethanol and dichloromethane, which facilitates its use in various chemical transformations and applications.

Table 1: Physical Properties of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Not specifically described in literature |

| Solubility | Moderate in organic solvents (ethanol, dichloromethane) |

| Stability | Stable under normal conditions; may undergo hydrolysis in moist or acidic/basic environments |

Chemical Reactivity and Transformations

As a carbamate compound, (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate can undergo several characteristic chemical reactions. The carbamate functionality makes it susceptible to hydrolysis under appropriate conditions, while the protective tert-butyl group can be cleaved under acidic conditions to reveal the underlying amine functionality.

The compound can participate in various chemical transformations including:

-

Hydrolysis reactions that cleave the carbamate bond

-

Deprotection reactions that remove the tert-butyl group, particularly in acidic environments

-

Nucleophilic substitution reactions, especially with amines or thiols as nucleophiles

Structural Comparison with Related Compounds

Structural Analogues and Derivatives

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate shares structural similarities with several related compounds. A particularly close structural analogue is tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate (PubChem CID 21955469), which differs only in the position of substitution on the pyrrolidine ring (3-position versus 2-position) . This difference, though subtle, can significantly impact the three-dimensional structure and consequently the biological properties of the compound.

Synthesis Methodologies

Synthetic Challenges and Considerations

Synthesis of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate presents several challenges that must be addressed to ensure high yield and purity:

-

Maintaining the stereochemical integrity at the chiral center during synthesis

-

Controlling the regioselectivity of the reaction to ensure proper attachment of the carbamate group

-

Optimizing reaction conditions to maximize yield and minimize side products

The synthetic approach may be optimized using techniques such as continuous flow synthesis for larger-scale production, as mentioned in the general context of carbamate synthesis.

Applications in Scientific Research

Medicinal Chemistry Applications

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has significant applications in medicinal chemistry research, particularly as a building block or intermediate in the synthesis of more complex bioactive compounds. The specific stereochemistry of the compound makes it valuable for the development of chiral pharmaceuticals where the three-dimensional arrangement of atoms is crucial for biological activity.

Analytical Characterization Techniques

Chromatographic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) represents another important technique for the analysis and characterization of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and related compounds. This technique provides valuable information about the molecular weight and purity of the compound, facilitating its identification and quality control in research applications .

Biological Activity and Mechanism of Action

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving compounds similar to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate highlight the importance of specific structural features for biological activity. For instance, in studies of related compounds, the basic nitrogen of heterocyclic rings (such as piperidine) has been identified as crucial for cell potency, with decreases in basicity significantly reducing potency . By analogy, the basic nitrogen in the pyrrolidine ring of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may play a similar role in its biological activities, though specific SAR data for this particular compound is limited in the available literature.

Future Research Directions

Emerging Applications and Investigations

Future research involving (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may explore several promising directions:

-

Development of novel synthetic methodologies to improve yield and stereoselectivity

-

Investigation of its potential as a building block in the synthesis of complex bioactive molecules

-

Exploration of specific biological activities and potential therapeutic applications

-

Structure-activity relationship studies to understand the impact of structural modifications on biological properties

Technological Advancements in Synthesis and Analysis

Advancements in synthetic chemistry and analytical techniques will likely facilitate further investigations of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. Continuous flow synthesis methodologies, for instance, may enable more efficient production of this compound for research applications. Similarly, improvements in spectroscopic and chromatographic techniques will enhance our ability to characterize and analyze this compound with greater precision and sensitivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume